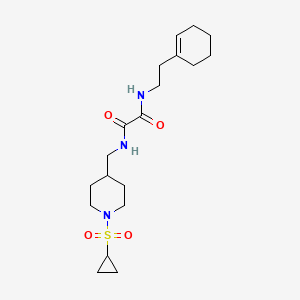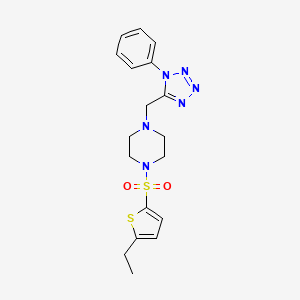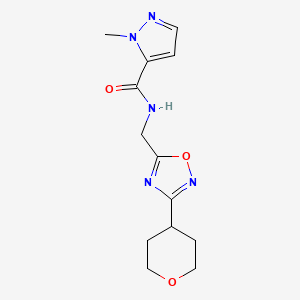
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide" is a complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural features with the compound . For instance, paper discusses N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, which are designed as selective 5-HT7 receptor ligands or multifunctional agents. These compounds have shown potential in treating CNS disorders due to their distinct antidepressant-like and pro-cognitive properties. Paper describes N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides, which are noted for their molecular and supramolecular structures, particularly in relation to their potential for metal coordination.
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the alkylation of the nitrogen atoms. Although the exact synthesis of "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide" is not detailed in the provided papers, similar synthetic strategies as those used for the compounds in paper may be applicable. These strategies often require careful control of reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit features such as a piperidine ring, a sulfonamide moiety, and alkyl chains, as seen in the compounds described in papers and . The spatial arrangement of these groups can significantly affect the compound's biological activity and interaction with receptors. For example, the torsion angles described in paper for the N-[2-(pyridin-2-yl)ethyl]-derivatives influence their hydrogen bonding and stacking interactions, which could be relevant for the compound as well.
Chemical Reactions Analysis
The chemical reactivity of "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide" would be influenced by its functional groups. The sulfonamide group, for instance, could engage in hydrogen bonding and potentially in reactions with nucleophiles. The piperidine ring might undergo reactions typical of secondary amines, such as alkylation or acylation. The presence of the cyclohexene and cyclopropyl groups could also introduce additional reactivity, such as through ring-opening reactions or participation in cycloadditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the sulfonamide group could confer solubility in polar solvents due to its potential for hydrogen bonding, as seen in the compounds from paper . The overall molecular geometry and the presence of aromatic and aliphatic rings would influence the compound's boiling point, melting point, and solubility in various solvents. Additionally, the lipophilicity of the compound would be an important factor in its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
将来の方向性
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c23-18(20-11-8-15-4-2-1-3-5-15)19(24)21-14-16-9-12-22(13-10-16)27(25,26)17-6-7-17/h4,16-17H,1-3,5-14H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBHLJAYIPTMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)
![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)

![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B3001232.png)

![3-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B3001235.png)
![Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B3001236.png)
![N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B3001238.png)
![2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B3001241.png)

